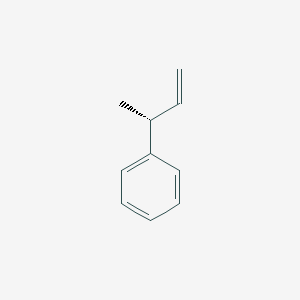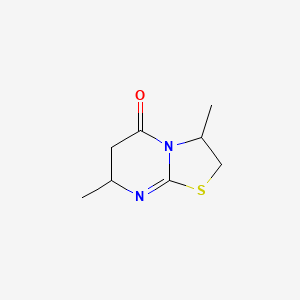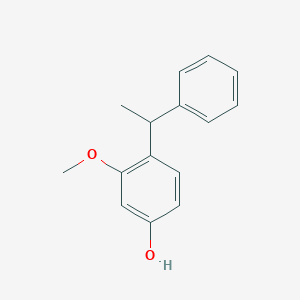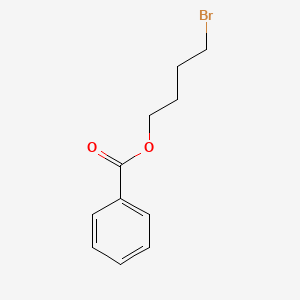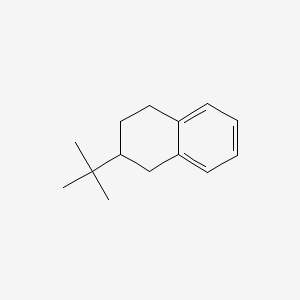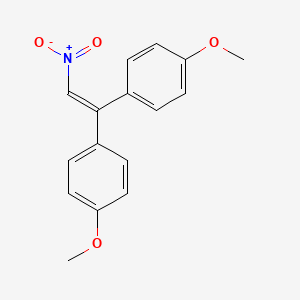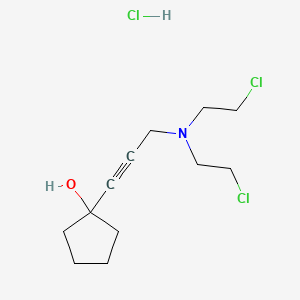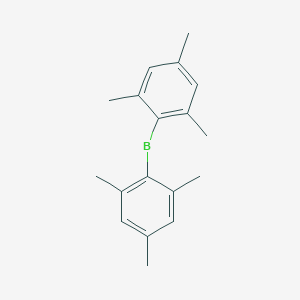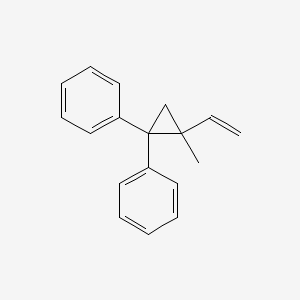
1,1'-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene is an organic compound characterized by the presence of a cyclopropane ring substituted with ethenyl and methyl groups, and two benzene rings
准备方法
The synthesis of 1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Substitution Reactions:
Attachment of Benzene Rings: The final step involves the attachment of benzene rings to the cyclopropane ring. This can be achieved through Friedel-Crafts alkylation reactions using benzene and appropriate catalysts.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
化学反应分析
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or other oxidized products.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in a saturated cyclopropane derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles.
科学研究应用
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the study of biological processes involving cyclopropane-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene can be compared with other similar compounds, such as:
1,1-Diphenylethylene: This compound has a similar structure but lacks the cyclopropane ring. It is used in similar applications but may exhibit different reactivity and properties.
1-Ethyl-2-methylcyclopropane: This compound contains a cyclopropane ring with ethyl and methyl groups but lacks the benzene rings. It serves as a useful comparison for understanding the impact of the benzene rings on the compound’s properties.
The uniqueness of 1,1’-(2-Ethenyl-2-methylcyclopropane-1,1-diyl)dibenzene lies in its combination of a cyclopropane ring with ethenyl and methyl groups and two benzene rings, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
39520-10-0 |
|---|---|
分子式 |
C18H18 |
分子量 |
234.3 g/mol |
IUPAC 名称 |
(2-ethenyl-2-methyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C18H18/c1-3-17(2)14-18(17,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h3-13H,1,14H2,2H3 |
InChI 键 |
FLRJQLSYBSMHFA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


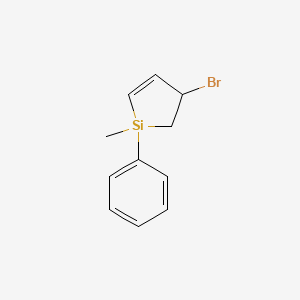
![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
